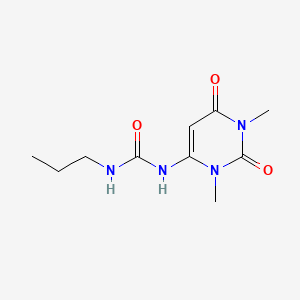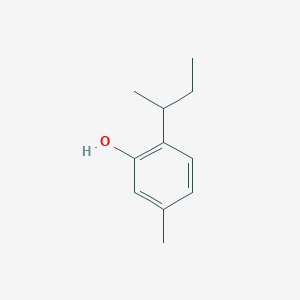![molecular formula C21H20 B14680055 2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene] CAS No. 37568-24-4](/img/structure/B14680055.png)
2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which includes multiple cyclopropane rings attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This method uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of a spiro compound in a yield of approximately 70% . The reaction conditions include the use of excess dimethyloxosulfonium methylide to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for 2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce hydrocarbons or alcohols.
Scientific Research Applications
2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] exerts its effects involves its interaction with molecular targets through its strained ring systems. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro structure but differ in their biological activities and applications.
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one: Known for its stability and reactivity in various chemical reactions.
Uniqueness
2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] is unique due to its multiple cyclopropane rings and fluorene backbone, which confer high stability and reactivity
Properties
CAS No. |
37568-24-4 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,2-dicyclopropylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H20/c1-3-7-18-16(5-1)17-6-2-4-8-19(17)21(18)13-20(21,14-9-10-14)15-11-12-15/h1-8,14-15H,9-13H2 |
InChI Key |
JHQQWBTYPLHHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC23C4=CC=CC=C4C5=CC=CC=C35)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)




![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)






